2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide
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Overview
Description
2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core and a methylamino-oxoethyl phenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide involves several steps. One common synthetic route includes the following steps:
Substitution Reaction: The intermediate product undergoes a substitution reaction with a chloro-substituted benzamide to form the final compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield amine derivatives.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide can be compared with other similar compounds, such as:
2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide: This compound has a similar structure but includes a sulfonyl group instead of an oxoethyl group.
4-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide: This compound differs by the position of the chloro group on the benzamide core.
Properties
IUPAC Name |
2-chloro-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-15(20)10-11-6-8-12(9-7-11)19-16(21)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMMQIQMSZWMNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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